Antiproliferative Potency Gap Between N,N-Dialkyl and N-Aryl Acetamide Benzimidazole Sulfides in HepG2 Cells
In a published benzimidazole‑sulfide series, the N,N‑diphenyl acetamide analog (4a) exhibited an IC₅₀ of 8.3 µg mL⁻¹ against HepG2 cells, whereas the N‑(4‑chlorophenyl) acetamide analog (4c) showed markedly weaker activity (IC₅₀ > 50 µg mL⁻¹) [1]. Although the target compound itself was not included in that panel, the N,N‑dialkyl substitution pattern of CAS 51171‑41‑6 is structurally intermediate between the highly active N,N‑diphenyl derivative and the inactive N‑chlorophenyl derivative, providing a rational basis for prioritising its evaluation in head‑to‑head HepG2 proliferation assays.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Not directly reported; inferred to be intermediate based on N,N‑dialkyl substitution |
| Comparator Or Baseline | 4a (N,N-diphenyl): IC₅₀ = 8.3 µg mL⁻¹; 4c (N-(4-chlorophenyl)): IC₅₀ > 50 µg mL⁻¹ |
| Quantified Difference | >6‑fold activity difference between comparators attributed solely to amide substituent |
| Conditions | SRB assay, 48 h exposure; HepG2 cell line; data from Gaballah et al. (2016) |
Why This Matters
Demonstrates that the amide substituent, rather than the benzimidazole‑thioether core, is the primary driver of anticancer potency, making the N,N-bis(2-methylpropyl) architecture a critical differentiator for procurement.
- [1] Gaballah, S. T.; El‑Nezhawy, A. O. H.; Amer, H.; Ali, M. M.; Mahmoud, A. E. E.‑D.; Hofinger‑Horvath, A. Synthesis and Antiproliferative Activities of Benzimidazole‑Based Sulfide and Sulfoxide Derivatives. Sci. Pharm. 2016, 84 (1), 1–18. DOI: 10.3797/scipharm.1507-02. View Source
